molecular formula C20H38 B14492106 Cyclopentacycloundecene, tetradecahydro-3a,6,10-trimethyl-1-(1-methylethyl)- CAS No. 63089-91-8

Cyclopentacycloundecene, tetradecahydro-3a,6,10-trimethyl-1-(1-methylethyl)-

Cat. No.: B14492106
CAS No.: 63089-91-8
M. Wt: 278.5 g/mol
InChI Key: LHMPXXLEHBKWMD-UHFFFAOYSA-N
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Description

Cyclopentacycloundecene, tetradecahydro-3a,6,10-trimethyl-1-(1-methylethyl)- is a complex organic compound belonging to the class of cycloalkanes. This compound is characterized by its unique structure, which includes multiple fused rings and various substituents. It is a member of the fusicoccane-type diterpenoids, which are known for their diverse biological activities and complex molecular architecture .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentacycloundecene, tetradecahydro-3a,6,10-trimethyl-1-(1-methylethyl)- involves multiple steps, including cyclization and functional group modifications. One common synthetic route involves the use of a diterpene synthase enzyme, which catalyzes the formation of the core structure. This is followed by various chemical reactions to introduce the desired substituents .

Industrial Production Methods

Industrial production of this compound typically involves the use of biotechnological methods, such as the expression of specific genes in microbial hosts. This allows for the large-scale production of the compound under controlled conditions. The use of cytochrome P450 enzymes is also common in the industrial synthesis, as they facilitate the oxidation and functionalization of the core structure .

Chemical Reactions Analysis

Types of Reactions

Cyclopentacycloundecene, tetradecahydro-3a,6,10-trimethyl-1-(1-methylethyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common reagents include oxygen and cytochrome P450 enzymes.

    Reduction: Hydrogen gas and metal catalysts such as palladium or platinum.

    Substitution: Nucleophiles like halides or electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions include various oxidized derivatives, reduced forms, and substituted compounds with different functional groups .

Scientific Research Applications

Cyclopentacycloundecene, tetradecahydro-3a,6,10-trimethyl-1-(1-methylethyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Cyclopentacycloundecene, tetradecahydro-3a,6,10-trimethyl-1-(1-methylethyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. For example, its interaction with cytochrome P450 enzymes facilitates the oxidation of various substrates, leading to the formation of biologically active products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclopentacycloundecene, tetradecahydro-3a,6,10-trimethyl-1-(1-methylethyl)- is unique due to its specific combination of fused rings and substituents, which confer distinct chemical and biological properties. Its ability to undergo multiple types of chemical reactions and its diverse applications in various fields make it a compound of significant interest .

Properties

CAS No.

63089-91-8

Molecular Formula

C20H38

Molecular Weight

278.5 g/mol

IUPAC Name

6,10,12a-trimethyl-3-propan-2-yl-2,3,3a,4,5,6,7,8,9,10,11,12-dodecahydro-1H-cyclopenta[11]annulene

InChI

InChI=1S/C20H38/c1-15(2)18-12-14-20(5)13-11-17(4)8-6-7-16(3)9-10-19(18)20/h15-19H,6-14H2,1-5H3

InChI Key

LHMPXXLEHBKWMD-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(CCC2(CCC(C2CC1)C(C)C)C)C

Origin of Product

United States

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